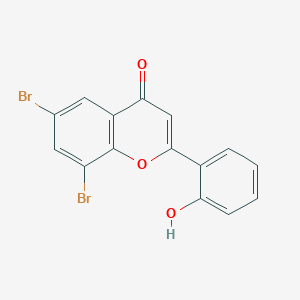
4H-1-Benzopyran-4-one, 6,8-dibromo-2-(2-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a group of polyphenolic compounds found in nature, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(2-hydroxyphenyl)-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions of the chromenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent chromenone.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(2-hydroxyphenyl)-4H-chromen-4-one.
Substitution: Various substituted chromenones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one involves its interaction with cellular targets, leading to various biological effects:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
6,8-Dibromo-2-(4-chlorophenyl)-quinazolin-4-one: Known for its anticancer activity against breast cancer cell lines.
Flavonoids: A broad class of polyphenolic compounds with similar antioxidant and anti-inflammatory properties.
Uniqueness
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one stands out due to its specific bromination pattern, which may confer unique biological activities and reactivity compared to other flavonoids and brominated compounds.
特性
CAS番号 |
107916-20-1 |
|---|---|
分子式 |
C15H8Br2O3 |
分子量 |
396.03 g/mol |
IUPAC名 |
6,8-dibromo-2-(2-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O3/c16-8-5-10-13(19)7-14(20-15(10)11(17)6-8)9-3-1-2-4-12(9)18/h1-7,18H |
InChIキー |
IJFNGUVBHQADRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


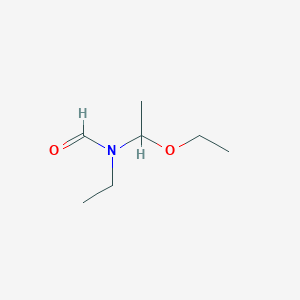
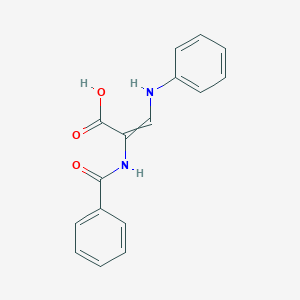
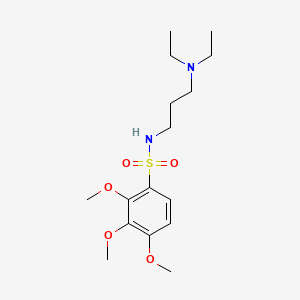

![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
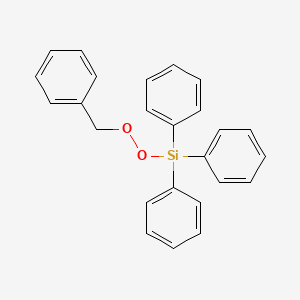
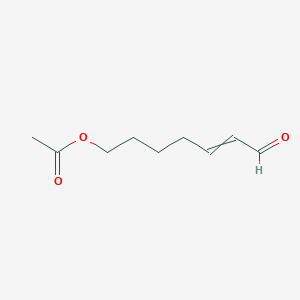
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
